Cas no 13877-16-2 (Iron(II) Tetrafluoroborate Hexahydrate)

Iron(II) Tetrafluoroborate Hexahydrate 化学的及び物理的性質
名前と識別子
-
- Borate(1-),tetrafluoro-, iron(2+) (2:1), hexahydrate (9CI)
- iron(2+),ditetrafluoroborate,hexahydrate
- Iron(Ⅱ) tetrafluoroborate hexahydrate
- CTK8G9005
- Iron(II) tetrafluoroborate hexahydrate
- Iron(II)tetrafluoroborate6H2O
- IRON(II) TETRAFLUOROBORATE, HYDRATE
- ferrous tetrafluoroborate hexahydrate
- Iron bis(tetrafluoroborate) hexahydrate
- Iron(II)tetrafluoroboratehexahydrate97%
- Iron(II) tetrafluoroborate hexahydrate 97%
- 13877-16-2
- iron(II)bis(tetrafluoroborate)hexahydrate
- lambda2-iron(2+) ion bis(tetrafluoroboranuide) hexahydrate
- Iron(II) tetrafluoroborate, hexahydrate
- Iron(II)tetrafluoroboratehexahydrate
- NKQGOEGCKHXNEP-UHFFFAOYSA-N
- Iron(2+) tetrafluoroborate--water (1/2/6)
- iron bis(tetrafluoroborate)hexahydrate
- MFCD00192235
- GS-3656
- iron(2+);ditetrafluoroborate;hexahydrate
- Iron(II) tetrafluoroborate hexahydrate, 97%
- iron(II) bis(tetrafluoroborate) hexahydrate
- iron(II) bis(tetrafluoroborate)hexahydrate
- iron(ii)tetrafluoroborate hexahydrate
- E74403
- AKOS025310248
- DTXSID80578075
- ?(2)-IRON(2+) HEXAHYDRATE DITETRAFLUOROBORATE
- Iron(II) Tetrafluoroborate Hexahydrate
-
- MDL: MFCD00192235
- インチ: InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;
- InChIKey: NKQGOEGCKHXNEP-UHFFFAOYSA-N
- ほほえんだ: O.O.O.O.O.O.[Fe+2].F[B-](F)(F)F.F[B-](F)(F)F
計算された属性
- せいみつぶんしりょう: 338.00400
- どういたいしつりょう: 338.004159g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 16
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 19.1
- 共有結合ユニット数: 9
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 6Ų
じっけんとくせい
- 色と性状: 使用できません
- PSA: 55.38000
- LogP: 2.21170
- ようかいせい: 使用できません
Iron(II) Tetrafluoroborate Hexahydrate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302 + H312 + H332-H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3260 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-34
- セキュリティの説明: S26; S27; S36/37/39; S45
-
危険物標識:
- 危険レベル:8
- リスク用語:R20/21/22; R34
- 包装等級:III
- 包装グループ:III
- 包装カテゴリ:III
Iron(II) Tetrafluoroborate Hexahydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I749013-500mg |
Iron(II) Tetrafluoroborate Hexahydrate |
13877-16-2 | 500mg |
$ 80.00 | 2022-06-04 | ||
Ambeed | A775119-5g |
Iron(II) tetrafluoroborate hexahydrate |
13877-16-2 | 95% | 5g |
$18.0 | 2025-02-19 | |
Ambeed | A775119-25g |
Iron(II) tetrafluoroborate hexahydrate |
13877-16-2 | 95% | 25g |
$61.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I30540-100g |
Borate(1-),tetrafluoro-, iron(2+) (2:1), hexahydrate (9CI) |
13877-16-2 | 100g |
¥1188.0 | 2021-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 401668-50G |
Iron(II) Tetrafluoroborate Hexahydrate |
13877-16-2 | 50g |
¥1538.25 | 2023-12-07 | ||
abcr | AB360104-100 g |
Iron(II) tetrafluoroborate hexahydrate, 97%; . |
13877-16-2 | 97% | 100g |
€447.50 | 2022-06-10 | |
BAI LING WEI Technology Co., Ltd. | 475783-10G |
Iron(II) tetrafluoroborate hexahydrate, 97% |
13877-16-2 | 97% | 10G |
¥ 559 | 2022-04-26 | |
abcr | AB360104-5 g |
Iron(II) tetrafluoroborate hexahydrate, 97%; . |
13877-16-2 | 97% | 5g |
€105.60 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167155-50g |
Iron(II) Tetrafluoroborate Hexahydrate |
13877-16-2 | 97% | 50g |
¥1750.90 | 2023-09-02 | |
BAI LING WEI Technology Co., Ltd. | A01475783-10g |
Iron(II) Tetrafluoroborate Hexahydrate |
13877-16-2 | 97% | 10g |
¥559 | 2023-11-24 |
Iron(II) Tetrafluoroborate Hexahydrate 関連文献
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
7. Book reviews
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Iron(II) Tetrafluoroborate Hexahydrateに関する追加情報
Recent Advances in the Application of Iron(II) Tetrafluoroborate Hexahydrate (CAS 13877-16-2) in Chemical Biology and Pharmaceutical Research
Iron(II) Tetrafluoroborate Hexahydrate (CAS 13877-16-2) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique redox properties and catalytic capabilities. Recent studies have highlighted its potential in diverse applications, ranging from organic synthesis to biomedicine. This research brief synthesizes the latest findings on this compound, focusing on its molecular mechanisms, synthetic utility, and therapeutic implications.
A 2023 study published in Advanced Synthesis & Catalysis demonstrated the compound's efficacy as a Lewis acid catalyst in asymmetric hydrogenation reactions. The iron(II) center's ability to coordinate with chiral ligands while maintaining redox stability enabled enantioselectivities exceeding 90% in prochiral ketone reductions. This breakthrough addresses longstanding challenges in sustainable catalysis, as traditional precious metal catalysts can now be replaced by this earth-abundant alternative.
In pharmaceutical applications, researchers at MIT (2024) utilized Iron(II) Tetrafluoroborate Hexahydrate as a key component in Fenton chemistry-based drug delivery systems. The compound's controlled release of Fe²⁺ ions in tumor microenvironments facilitated localized generation of reactive oxygen species, showing 40% increased efficacy in murine cancer models compared to conventional chemotherapy. This approach capitalizes on the hexahydrate form's enhanced solubility and stability in physiological conditions.
The compound's role in PROTAC (Proteolysis Targeting Chimera) technology has also gained attention. A Nature Chemical Biology (2023) study reported its use in stabilizing iron-dependent E3 ubiquitin ligases, improving targeted protein degradation efficiency by 2.3-fold. The tetrafluoroborate anion's weak coordination properties proved crucial in maintaining the labile iron center's activity without interfering with protein-protein interactions.
Analytical chemistry advancements have leveraged 13877-16-2's magnetic properties for NMR spectroscopy. Researchers developed a novel relaxation agent that enhances signal resolution in macromolecular studies, particularly for membrane proteins. The hexahydrate form's water solubility and paramagnetic effects enabled unprecedented structural insights into G-protein coupled receptors (Journal of the American Chemical Society, 2024).
Despite these advances, challenges remain in optimizing the compound's stability under physiological conditions. Recent work in Chemical Communications (2024) proposes novel encapsulation methods using mesoporous silica nanoparticles, extending its half-life in serum from 2 to 72 hours. This development significantly expands its potential for in vivo applications.
The safety profile of Iron(II) Tetrafluoroborate Hexahydrate continues to be refined. Updated toxicological data (Regulatory Toxicology and Pharmacology, 2023) confirm its low acute toxicity (LD50 > 2000 mg/kg in rats), though chronic exposure studies suggest the need for careful monitoring of iron accumulation in hepatic tissues. These findings inform its growing use in biomedical applications.
Future research directions highlighted in recent reviews include exploring its potential in: (1) photodynamic therapy through visible light-activated redox cycling, (2) biodegradable iron-based biomaterials, and (3) as a cost-effective alternative in large-scale pharmaceutical manufacturing. The compound's unique combination of redox activity, water solubility, and structural versatility positions it as a multifaceted tool for next-generation chemical biology research.
13877-16-2 (Iron(II) Tetrafluoroborate Hexahydrate) 関連製品
- 1805073-94-2(5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid)
- 919797-17-4(2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol)
- 1203332-82-4(methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate)
- 1805282-04-5(2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde)
- 61043-86-5(h-thr-ser-oh)
- 2474754-67-9(tert-butyl 2-[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]pyrrolidine-1-carboxylate)
- 2411237-14-2(1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene)
- 1700025-65-5(2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 2137556-01-3(Propanoic acid, 3-[(2,2-dimethylpropyl)sulfinyl]-2,2-difluoro-)
- 76238-21-6(2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile)




